HIV-1 inhibitor-28
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Overview
Description
HIV-1 inhibitor-28 is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets the viral integrase enzyme, which is essential for the integration of viral DNA into the host genome, a critical step in the HIV-1 replication cycle . By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in the host cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 inhibitor-28 involves multiple steps, starting with the preparation of key intermediates. One common approach includes the protection of functional groups, followed by saponification and coupling reactions. For instance, the synthesis may involve the protection of an amine group with a tert-butoxycarbonyl (Boc) group, followed by saponification to yield the desired intermediate . The final steps typically involve deprotection and purification to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This often involves the use of scalable reactions and efficient purification techniques. The preparation method described in patents highlights the use of crystalline intermediates to achieve high yield and purity, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: HIV-1 inhibitor-28 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
HIV-1 inhibitor-28 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of viral integrase enzymes and to develop new synthetic methodologies.
Biology: Employed in research to understand the mechanisms of HIV-1 replication and to identify potential targets for antiviral therapy.
Mechanism of Action
HIV-1 inhibitor-28 exerts its effects by binding to the active site of the HIV-1 integrase enzyme, thereby preventing the enzyme from catalyzing the integration of viral DNA into the host genome . This inhibition blocks the replication cycle of the virus, preventing the establishment of a permanent infection. The molecular targets involved include the viral integrase enzyme and the preintegration complex, which contains the viral DNA and integrase .
Comparison with Similar Compounds
- Raltegravir
- Elvitegravir
- Dolutegravir
- Bictegravir
- Cabotegravir
HIV-1 inhibitor-28 stands out due to its novel chemical scaffold and its potential to be chemically modified for enhanced potency and selectivity .
Properties
Molecular Formula |
C26H32N6O3S |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
3,5-dimethyl-4-[[2-[[1-(2-morpholin-4-yl-2-oxoethyl)piperidin-4-yl]amino]-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]oxy]benzonitrile |
InChI |
InChI=1S/C26H32N6O3S/c1-17-13-19(15-27)14-18(2)23(17)35-25-24-21(5-12-36-24)29-26(30-25)28-20-3-6-31(7-4-20)16-22(33)32-8-10-34-11-9-32/h13-14,20H,3-12,16H2,1-2H3,(H,28,29,30) |
InChI Key |
WJCCYSICWXLYGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC3=C2SCC3)NC4CCN(CC4)CC(=O)N5CCOCC5)C)C#N |
Origin of Product |
United States |
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